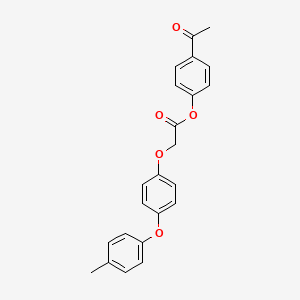

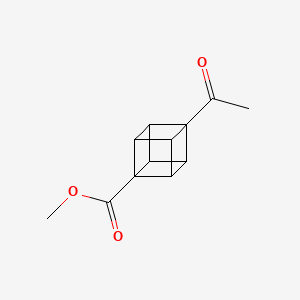

![molecular formula C11H7FN2O2S3 B2966650 N-(4-氟苯并[d]噻唑-2-基)噻吩-2-磺酰胺 CAS No. 955223-46-8](/img/structure/B2966650.png)

N-(4-氟苯并[d]噻唑-2-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

The compound was synthesized with a yield of 65% . The synthesis involved the combination of thiazole and sulfonamide groups . The 1H NMR and 13C NMR data provided in the source can be used for further analysis of the synthesis process.Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on the 1H NMR and 13C NMR data provided . The MS (ESI) data also provides information about the molecular weight of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the NMR and MS data provided . The compound has a calculated [M + H]+ of 485.0658 and a found [M + H]+ of 485.0688 .科学研究应用

检测技术和环境应用

一项研究描述了反应型荧光探针的开发,用于区分脂族硫醇中的硫酚。该探针利用分子内电荷转移途径,表现出高选择性和灵敏度,证明了在环境和生物科学中检测硫酚的潜力 (Wang 等,2012)。

抗菌和抗癌剂

已经合成了一些化合物,包括一些具有氟苯并噻唑部分的化合物,并筛选了它们的抗菌活性。这些研究突出了苯并噻唑和磺酰胺化合物的药理潜力,表明它们可用作有效的生物动力剂 (Jagtap 等,2010)。此外,新型噻吩衍生物,包括具有磺酰胺、异恶唑、苯并噻唑、喹啉和蒽部分的衍生物,已显示出作为抗癌剂的希望,表明它们在治疗应用中的潜力 (Ghorab 等,2014)。

化学合成和分子对接研究

研究还深入探讨了磺酰胺衍生物的化学合成和分子对接研究。例如,合成了 3-氟-4-吗啉基苯胺的磺酰胺和氨基甲酸酯,并表现出有希望的抗菌活性,同时分子对接研究预测了它们在酶活性位点的亲和力和取向 (Janakiramudu 等,2017)。另一项研究涉及通过分子内 Diels-Alder 反应合成环状磺酰胺,展示了创造新型环状磺酰胺结构的创新方法 (Greig 等,2001)。

荧光信号和探针开发

此外,针对特定化学检测设计的荧光探针突出了这些化合物在分析化学中的作用。一项使用基于苯并噻唑衍生物的荧光染料对硫酚进行信号传导的研究强调了环境监测和选择性检测有毒物质的潜力 (Choi 等,2017)。

作用机制

Target of Action

N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been found to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are bacterial cells, specifically their cell membranes .

Mode of Action

The compound interacts with bacterial cells in a distinctive way when used in conjunction with a cell-penetrating peptide called octaarginine . The complex formed by the compound and octaarginine displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound disrupts the integrity of the bacterial cell membrane, leading to cell death .

Biochemical Pathways

It is known that thiazole derivatives, which include this compound, can act as antimicrobial, antifungal, antiviral, and antitumor agents . These activities suggest that the compound may interfere with various biochemical pathways essential for the survival and proliferation of bacteria.

Result of Action

The result of the action of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide is the death of bacterial cells. The compound, in conjunction with octaarginine, displays potent antibacterial activity, leading to the rapid killing of bacterial cells . This is achieved through the creation of pores in the bacterial cell membranes, which disrupts the integrity of the cells and leads to cell death .

Action Environment

The action of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of the cell-penetrating peptide octaarginine enhances the antibacterial activity of the compound . .

属性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLCFIHZOWEDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)

![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)